2-Chloro-4,8-dimethylquinoline

CAS No.: 3913-17-5

Cat. No.: VC2412867

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3913-17-5 |

|---|---|

| Molecular Formula | C11H10ClN |

| Molecular Weight | 191.65 g/mol |

| IUPAC Name | 2-chloro-4,8-dimethylquinoline |

| Standard InChI | InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 |

| Standard InChI Key | UAKXMKQZURGJKF-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |

Introduction

Chemical Structure and Identification

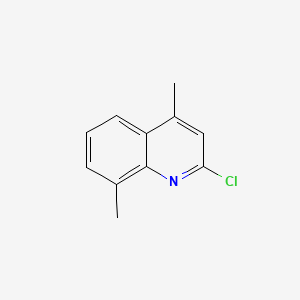

2-Chloro-4,8-dimethylquinoline belongs to the quinoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features chlorine substitution at position 2 and methyl groups at positions 4 and 8 of the quinoline skeleton. This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in synthetic chemistry.

Chemical Identifiers

The comprehensive identification system for 2-Chloro-4,8-dimethylquinoline includes various standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Chloro-4,8-dimethylquinoline

| Identifier Type | Value |

|---|---|

| CAS Number | 3913-17-5 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| SMILES | CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C |

| InChI | InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3 |

| InChIKey | UAKXMKQZURGJKF-UHFFFAOYSA-N |

| EC Number | 670-384-8 |

| MDL Number | MFCD00760267 |

| DSSTox Substance ID | DTXSID10959934 |

| NSC Number | 109755 |

The unique structural arrangement with two methyl groups and a chlorine atom creates distinct electronic and steric properties that influence its reactivity in chemical transformations. The chlorine at position 2 serves as an excellent leaving group, making this compound particularly valuable in nucleophilic substitution reactions commonly employed in pharmaceutical synthesis processes .

Physical Properties

2-Chloro-4,8-dimethylquinoline exists as a solid at room temperature with well-characterized physical properties that determine its handling, storage, and application parameters. Understanding these properties is essential for researchers and industrial chemists working with this compound.

Physicochemical Characteristics

The compound exhibits moderate melting and boiling points typical of halogenated quinoline derivatives. A comprehensive overview of its physical properties is presented in Table 2.

Table 2: Physical Properties of 2-Chloro-4,8-dimethylquinoline

| Property | Value | Source |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 63-67°C | |

| Boiling Point | 311.6±37.0°C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| Solubility in Water | Slightly soluble | |

| Appearance | Not specified in sources | - |

These physical properties influence processing methods in industrial applications, with its solid state at room temperature allowing for convenient handling and storage. The moderate melting point facilitates its use in various synthetic procedures without requiring specialized high-temperature equipment .

Analytical Data

Analytical characterization of 2-Chloro-4,8-dimethylquinoline is crucial for quality control and research purposes. Mass spectrometry data and collision cross-section values provide valuable information for analytical identification and verification of compound purity.

Mass Spectrometry and Collision Cross Section Data

Mass spectrometry serves as a primary identification tool for this compound. The predicted collision cross-section (CCS) values for various adducts of 2-Chloro-4,8-dimethylquinoline are valuable for analytical chemistry applications, particularly in ion mobility spectrometry coupled with mass spectrometry (IMS-MS).

Table 3: Predicted Collision Cross Section Data for 2-Chloro-4,8-dimethylquinoline

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 192.05745 | 137.1 |

| [M+Na]⁺ | 214.03939 | 154.5 |

| [M+NH₄]⁺ | 209.08399 | 147.9 |

| [M+K]⁺ | 230.01333 | 145.3 |

| [M-H]⁻ | 190.04289 | 141.1 |

| [M+Na-2H]⁻ | 212.02484 | 146.0 |

| [M]⁺ | 191.04962 | 141.3 |

| [M]⁻ | 191.05072 | 141.3 |

Applications and Uses

2-Chloro-4,8-dimethylquinoline demonstrates significant versatility in chemical applications, particularly in pharmaceutical synthesis and organic chemistry. Its reactivity profile makes it an attractive building block for creating complex molecular structures.

Pharmaceutical Applications

The compound serves as a crucial intermediate in the pharmaceutical industry, contributing to the synthesis of various bioactive molecules. The reactive chlorine atom at position 2 provides an excellent site for nucleophilic substitution reactions, enabling the creation of diverse drug candidates.

2-Chloro-4,8-dimethylquinoline is utilized in the synthesis of:

-

Antibacterial drugs, leveraging the inherent antibacterial properties of quinoline derivatives

-

Antitumor agents, where substituted quinolines have shown promising cytotoxic activity

-

Analgesic medications, utilizing quinoline-based frameworks to develop pain-relieving drugs

Chemical Synthesis Applications

Beyond pharmaceutical applications, this compound finds utility as a catalyst in organic synthesis reactions. The electronic properties of the quinoline nucleus, modified by the chloro and methyl substituents, make it suitable for specific catalytic transformations. The compound's ability to participate in diverse chemical reactions positions it as a valuable tool in synthetic organic chemistry .

The strategic positioning of the methyl groups at positions 4 and 8 influences the electronic distribution across the molecule, potentially enhancing its efficacy in certain applications. This structural feature may also contribute to its pharmacokinetic properties when incorporated into drug molecules .

| Classification Type | Details |

|---|---|

| GHS Pictogram | GHS07 (Warning) |

| Signal Word | Warning |

| Hazard Codes | H302, H312, H315, H319, H332, H335 |

| Hazard Statements | Harmful if swallowed (H302) Harmful in contact with skin (H312) Causes skin irritation (H315) Causes serious eye irritation (H319) Harmful if inhaled (H332) May cause respiratory irritation (H335) |

| Precautionary Statements | P260, P262, P270, P280, P305+P351+P338, P402+P404 |

The hazard profile indicates moderate toxicity through multiple exposure routes, including oral, dermal, and inhalation pathways. The most significant concerns relate to its irritant properties affecting the skin, eyes, and respiratory system .

| Supplier/Source | Purity | Additional Specifications |

|---|---|---|

| Sigma-Aldrich/Key Organics | 95% | Solid form, MP: 65-67°C |

| Thermo Scientific | 98% | Stable under recommended storage conditions |

| Biosynce | Not specified | COA, MSDS, NMR available |

Commercial suppliers typically provide analytical certificates confirming compound identity and purity, which may include NMR spectroscopy data, mass spectrometry results, and elemental analysis. These quality control measures ensure the reliability of the material for research and development purposes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume